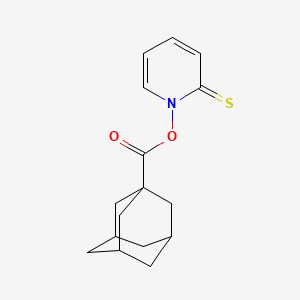

N-(1-Adamantoyloxy)pyridine-2-thione

Description

N-(1-Adamantoyloxy)pyridine-2-thione (APT) is a synthetic derivative of the pyridine-2-thione scaffold, modified with a 1-adamantoyloxy substituent. This structural feature confers unique physicochemical properties, including enhanced lipophilicity and stability due to the rigid adamantane moiety. Its mechanism of action is hypothesized to involve oxidative stress or direct interaction with cellular targets, though detailed pathways remain under investigation.

Properties

CAS No. |

91233-19-1 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2-sulfanylidenepyridin-1-yl) adamantane-1-carboxylate |

InChI |

InChI=1S/C16H19NO2S/c18-15(19-17-4-2-1-3-14(17)20)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |

InChI Key |

YIMPISJHYISTET-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S |

Other CAS No. |

91233-19-1 |

Synonyms |

APT-N,2 N-(1-adamantoyloxy)pyridine-2-thione |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Hydroxypyridine-2-thione (Omadine)

Structural Differences : Omadine lacks the adamantoyloxy group, featuring only a hydroxyl substituent on the pyridine-2-thione core.

Functional Properties :

- Antioxidant/Pro-oxidant Activity : Omadine and its metal complexes exhibit dual antioxidant and pro-oxidant behaviors. For instance, copper-Omadine complexes generate hydroxyl radicals (•OH) under UV irradiation, contributing to DNA damage .

- Photochemical Selectivity: Unlike APT, Omadine’s photochemistry is well-documented; it produces •OH radicals more efficiently than its oxygen analog, N-hydroxy-2-pyridone .

Zinc Pyrithione

Structural Differences : A zinc chelate of pyrithione (the deprotonated form of Omadine).

Mechanism and Applications :

- Antifungal Action : Disrupts fungal membrane transport by increasing intracellular copper levels, leading to oxidative damage .

- Stability : Enhanced by metal coordination, unlike APT, which relies on adamantane for stability.

Therapeutic Limitations : Primarily topical use due to systemic toxicity risks.

Adamantane-Containing Analogues

describes adamantane-functionalized pyrazolo[4,3-b]pyridine derivatives (e.g., compounds 54 , 55 ).

- Structural Contrasts : These compounds feature fused pyrazole-pyridine cores instead of pyridine-2-thione, with adamantane attached via carboxamide linkages.

- Activity : Primarily explored for kinase inhibition or antimicrobial effects, differing from APT’s antitumor focus.

Data Tables: Key Comparative Metrics

Research Findings and Mechanistic Insights

- APT vs. Omadine : APT’s adamantane group likely enhances cellular uptake compared to Omadine, which is more polar. However, Omadine’s pro-oxidant efficacy is superior in photodynamic applications .

- Therapeutic Potential: APT’s antitumor activity is distinct from Zinc Pyrithione’s membrane-targeted antifungal action, highlighting scaffold-dependent bioactivity .

- Analytical Methods : Quantification of pyridine-2-thione derivatives often employs UV-Vis spectroscopy (ε = 8,080 M⁻¹·cm⁻¹ at 343 nm) , a method applicable to APT studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.